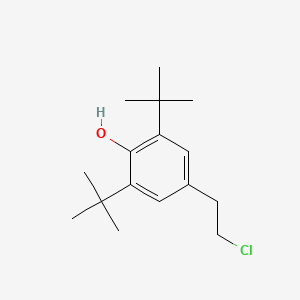
2-Cyclohexen-1-ol, 2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-ol, 2-chloro- is an organic compound with the molecular formula C6H9ClO It is a derivative of cyclohexene, where a chlorine atom and a hydroxyl group are attached to the cyclohexene ring
Synthetic Routes and Reaction Conditions:
Chlorination of 2-Cyclohexen-1-ol: One common method involves the chlorination of 2-Cyclohexen-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. This reaction typically occurs at low temperatures to prevent over-chlorination and to ensure the selective formation of 2-Cyclohexen-1-ol, 2-chloro-.
Hydrolysis of 2-Chloro-1-cyclohexene: Another method involves the hydrolysis of 2-Chloro-1-cyclohexene in the presence of a base, such as sodium hydroxide (NaOH), followed by oxidation to yield 2-Cyclohexen-1-ol, 2-chloro-.
Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the chlorination and subsequent reactions.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-ol, 2-chloro- can undergo oxidation reactions to form various products, including cyclohexenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of 2-Cyclohexen-1-ol, 2-chloro- can lead to the formation of cyclohexanol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The chlorine atom in 2-Cyclohexen-1-ol, 2-chloro- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexen-1-ol, 2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Biology: Research has explored its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties, although further studies are needed to confirm these effects.
Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-ol, 2-chloro- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding or act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Cyclohexanol: Saturated analog with different reactivity, particularly in oxidation reactions.
Cyclohexene: Lacks both the hydroxyl and chlorine groups, making it less versatile in chemical transformations.
Uniqueness: 2-Cyclohexen-1-ol, 2-chloro- is unique due to the presence of both a hydroxyl group and a chlorine atom on the cyclohexene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
6498-39-1 |
|---|---|
Formule moléculaire |
C6H9ClO |
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
2-chlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 |
Clé InChI |
PMRDVKJWSYTWMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
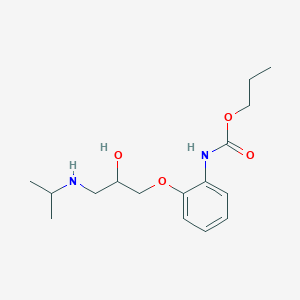
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)

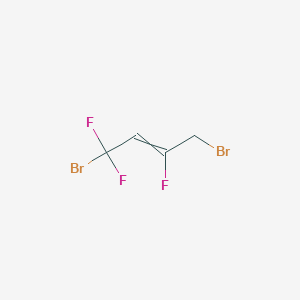
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
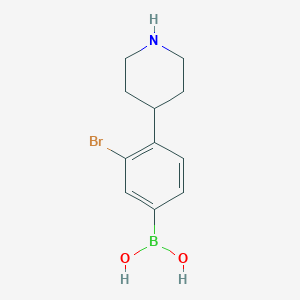
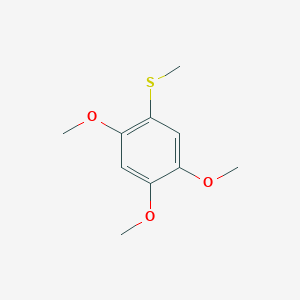
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)

